Cas no 2172469-53-1 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acid)

1-3-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)オキソラン-3-アミドシクロプロパン-1-カルボン酸は、高度に機能化された環状構造を有する有機化合物です。この化合物は、フルオレニルメトキシカルボニル(Fmoc)保護基を有するアミノ基と、オキソラン(テトラヒドロフラン)環、シクロプロパン環、カルボキシル基が結合した特異的な分子構造を持ちます。その多様な官能基により、ペプチド合成や医薬品中間体としての応用が可能です。特に、Fmoc保護基は穏やかな脱保護条件で除去可能なため、固相ペプチド合成(SPPS)におけるユニットとして有用です。また、剛直なシクロプロパン骨格は分子の立体構造制御に寄与し、生物活性化合物の設計において重要な役割を果たします。

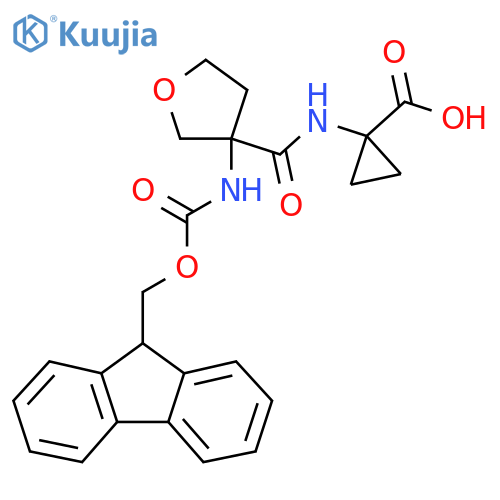

2172469-53-1 structure

商品名:1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acid

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acid

- 2172469-53-1

- EN300-1514464

- 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropane-1-carboxylic acid

-

- インチ: 1S/C24H24N2O6/c27-20(25-23(9-10-23)21(28)29)24(11-12-31-14-24)26-22(30)32-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,25,27)(H,26,30)(H,28,29)

- InChIKey: AHWYCSCMFKGTFX-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C1)(C(NC1(C(=O)O)CC1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 436.16343649g/mol

- どういたいしつりょう: 436.16343649g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 7

- 複雑さ: 746

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1514464-0.25g |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropane-1-carboxylic acid |

2172469-53-1 | 0.25g |

$3099.0 | 2023-05-26 | ||

| Enamine | EN300-1514464-1.0g |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropane-1-carboxylic acid |

2172469-53-1 | 1g |

$3368.0 | 2023-05-26 | ||

| Enamine | EN300-1514464-50mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropane-1-carboxylic acid |

2172469-53-1 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1514464-2.5g |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropane-1-carboxylic acid |

2172469-53-1 | 2.5g |

$6602.0 | 2023-05-26 | ||

| Enamine | EN300-1514464-0.5g |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropane-1-carboxylic acid |

2172469-53-1 | 0.5g |

$3233.0 | 2023-05-26 | ||

| Enamine | EN300-1514464-0.05g |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropane-1-carboxylic acid |

2172469-53-1 | 0.05g |

$2829.0 | 2023-05-26 | ||

| Enamine | EN300-1514464-100mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropane-1-carboxylic acid |

2172469-53-1 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1514464-1000mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropane-1-carboxylic acid |

2172469-53-1 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1514464-5000mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropane-1-carboxylic acid |

2172469-53-1 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1514464-500mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropane-1-carboxylic acid |

2172469-53-1 | 500mg |

$3233.0 | 2023-09-27 |

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acid 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

2172469-53-1 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acid) 関連製品

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1189426-16-1(Sulfadiazine-13C6)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬